molecular formula C15H14N2O2S B5550798 3-((2-Ethylphenyl)amino)benzo[d]isothiazole 1,1-dioxide

3-((2-Ethylphenyl)amino)benzo[d]isothiazole 1,1-dioxide

Cat. No.: B5550798
M. Wt: 286.4 g/mol
InChI Key: JCQMGFOJIWERFA-UHFFFAOYSA-N
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Description

3-((2-Ethylphenyl)amino)benzo[d]isothiazole 1,1-dioxide is a compound belonging to the class of benzoisothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzoisothiazole ring system with a 2-ethylphenylamino substituent, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Ethylphenyl)amino)benzo[d]isothiazole 1,1-dioxide typically involves the reaction of 2-ethylphenylamine with benzo[d]isothiazole 1,1-dioxide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-((2-Ethylphenyl)amino)benzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((2-Ethylphenyl)amino)benzo[d]isothiazole 1,1-dioxide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antiviral properties. It has shown potential in inhibiting the growth of certain bacterial and viral strains.

    Medicine: Explored for its anticancer and anti-inflammatory activities. It has been found to inhibit the proliferation of cancer cells and reduce inflammation in animal models.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-((2-Ethylphenyl)amino)benzo[d]isothiazole 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby preventing the replication of viruses and the proliferation of cancer cells. Additionally, it can modulate the activity of inflammatory mediators, reducing inflammation and associated symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Ethylphenyl)amino)benzo[d]isothiazole 1,1-dioxide stands out due to its unique combination of a benzoisothiazole ring and a 2-ethylphenylamino substituent. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities further enhance its significance in scientific research .

Properties

IUPAC Name

N-(2-ethylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-2-11-7-3-5-9-13(11)16-15-12-8-4-6-10-14(12)20(18,19)17-15/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQMGFOJIWERFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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